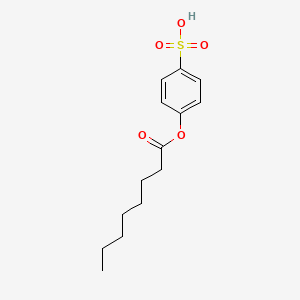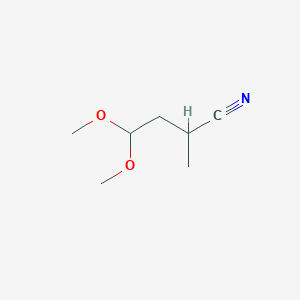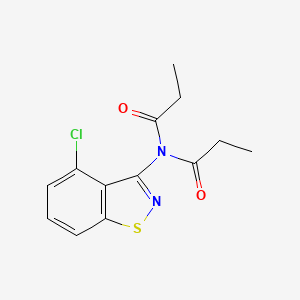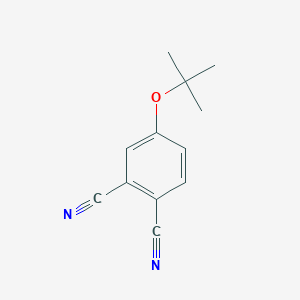
Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methylidene group and two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate typically involves the reaction of cyclohexene derivatives with diethyl malonate under specific conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction, followed by the addition of a suitable catalyst to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, alkyl lithium compounds, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism by which diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to participate in a range of chemical reactions, influencing its activity and effectiveness in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl cyclopent-3-ene-1,1-dicarboxylate: Similar in structure but with a cyclopentene ring instead of a cyclohexene ring.
Diethyl 2-chloroazulene-1,3-dicarboxylate: Contains an azulene ring and chlorine substituents, leading to different chemical properties.
Uniqueness
Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate is unique due to its specific ring structure and the presence of both ester and methylidene groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
94922-12-0 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C13H18O4/c1-4-16-11(14)13(12(15)17-5-2)8-6-7-10(3)9-13/h6-7H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
XOLOLDULEVUIOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC=CC(=C)C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)



![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)



![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)
